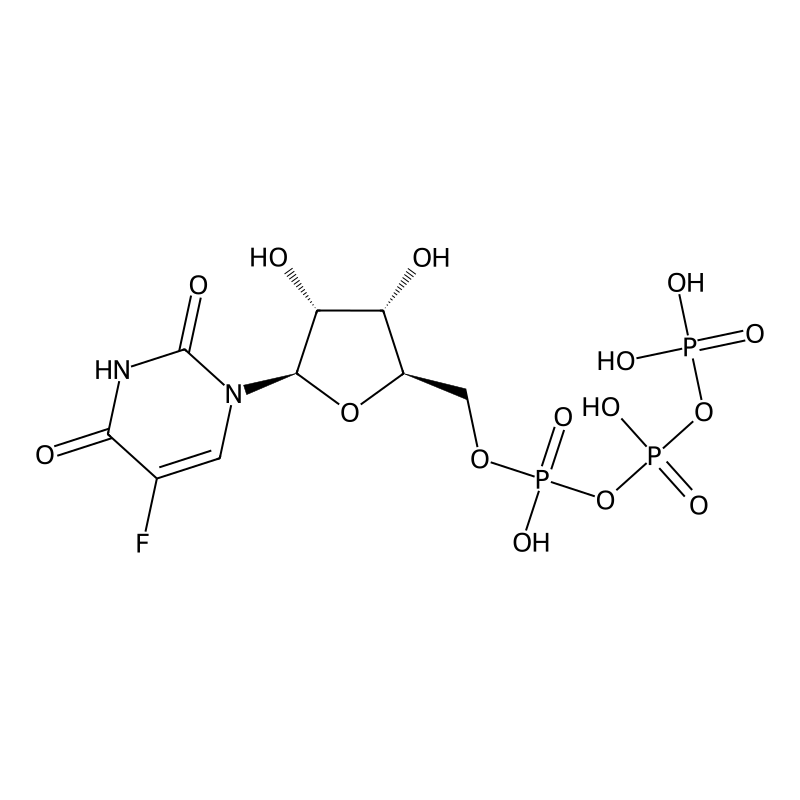

5-Fluorouridine 5'-triphosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

5-Fluorouridine 5'-triphosphate is a nucleotide analog of uridine triphosphate, characterized by the substitution of a fluorine atom at the 5-position of the uracil base. Its molecular formula is and it has a molecular weight of approximately 502.13 g/mol . This compound plays a significant role in various biochemical processes, particularly in RNA synthesis.

- Incorporation into RNA: It can be incorporated into RNA by RNA polymerases, substituting for uridine triphosphate during transcription. This incorporation can lead to the production of defective RNA molecules, which may disrupt normal cellular functions .

- Conversion to Other Nucleotides: It can be phosphorylated to form 5-fluorouridine diphosphate and monophosphate, which are also biologically active forms .

- Reactivity with Viral Enzymes: The compound exhibits dual inhibitory and mutagenic activity on viral RNA synthesis, making it a subject of interest for antiviral research .

5-Fluorouridine 5'-triphosphate exhibits notable biological activities:

- Antiviral Properties: It has been shown to inhibit the replication of various viruses by interfering with their RNA synthesis mechanisms .

- Mutagenic Effects: The incorporation of this compound into viral RNA can lead to lethal mutagenesis, enhancing its potential as an antiviral agent .

- Impact on Protein Synthesis: By substituting for uridine in RNA, it can perturb protein synthesis, leading to cell death in certain organisms, especially fungi .

The synthesis of 5-fluorouridine 5'-triphosphate can be achieved through several methods:

- Phosphorylation of 5-Fluorouridine: This method involves the enzymatic phosphorylation of 5-fluorouridine using nucleotide kinases.

- Chemical Synthesis: Various chemical pathways have been developed to produce this nucleotide analog, often involving the modification of uridine derivatives and subsequent phosphorylation steps .

5-Fluorouridine 5'-triphosphate has several applications in research and medicine:

- Antiviral Research: Its ability to inhibit viral replication makes it a candidate for developing antiviral therapies.

- NMR Studies: It is used as an NMR probe to study RNA structures due to its unique properties when incorporated into RNA .

- Cancer Research: As a metabolite of 5-fluorouracil, it is investigated for its potential cytotoxic effects against cancer cells.

Research indicates that 5-fluorouridine 5'-triphosphate interacts with various biological macromolecules:

- RNA Polymerases: Its incorporation into RNA by polymerases has been extensively studied, revealing its effects on transcription fidelity and efficiency .

- Viral Enzymes: Interaction studies have demonstrated its inhibitory effects on viral RNA polymerases, suggesting mechanisms for its antiviral activity .

Several compounds are structurally similar to 5-fluorouridine 5'-triphosphate, including:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Uridine 5'-triphosphate | Natural nucleotide without fluorine | Essential for normal cellular function |

| 5-Fluorodeoxyuridine triphosphate | Lacks the hydroxyl group at the 2' position | More potent in inhibiting DNA synthesis |

| Cytidine 5'-triphosphate | Contains cytosine instead of uracil | Involved in different metabolic pathways |

The uniqueness of 5-fluorouridine 5'-triphosphate lies in its fluorinated structure, which enhances its biological activity and alters its interaction with nucleic acids compared to other nucleotides. This modification facilitates its role as an antiviral agent and a tool in molecular biology research.

Molecular formula and weight

5-Fluorouridine 5'-triphosphate possesses the molecular formula C₉H₁₄FN₂O₁₅P₃ [1] [2] [3]. The compound exhibits a molecular weight of 502.13 grams per mole, as determined through computational analysis using standardized chemical databases [1] [4] [5]. The exact mass of the compound is calculated to be 501.95910690 Da, providing precise molecular identification parameters for analytical applications [6]. The Chemical Abstracts Service registry number for this compound is 3828-96-4, serving as its unique chemical identifier [7] [8].

The molecular composition includes nine carbon atoms, fourteen hydrogen atoms, one fluorine atom, two nitrogen atoms, fifteen oxygen atoms, and three phosphorus atoms [1] [4]. This composition reflects the nucleotide structure consisting of a fluorinated pyrimidine base attached to a ribose sugar with a triphosphate moiety at the 5'-position [9].

| Property | Value | Reference Method |

|---|---|---|

| Molecular Formula | C₉H₁₄FN₂O₁₅P₃ | PubChem Database [1] |

| Molecular Weight | 502.13 g/mol | Computational Analysis [1] |

| Exact Mass | 501.95910690 Da | Mass Spectrometry [6] |

| Monoisotopic Mass | 501.95910690 Da | High-Resolution MS [6] |

| CAS Registry Number | 3828-96-4 | Chemical Abstracts Service [7] |

Structural characteristics and conformation

The structural architecture of 5-Fluorouridine 5'-triphosphate comprises three distinct molecular components: a 5-fluorouracil base, a ribofuranose sugar ring, and a linear triphosphate chain [9]. The International Union of Pure and Applied Chemistry name for this compound is [[(2R,3S,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate [6].

The pyrimidine base exhibits a planar structure with the fluorine atom substituted at the 5-position of the uracil ring [9]. The glycosidic bond connecting the base to the ribose sugar adopts an anti-configuration, which is characteristic of pyrimidine nucleosides [10]. The N-glycosidic bond torsion angle typically ranges between -107° and -170°, positioning the base away from the sugar ring to minimize steric hindrance [10].

The ribofuranose sugar ring demonstrates conformational flexibility, predominantly existing in equilibrium between the C2'-endo and C3'-endo conformations [11]. The 3'-endo conformation is generally favored for ribonucleotides, influenced by the presence of the 2'-hydroxyl group [11]. The sugar pucker significantly affects the spatial positioning of the 3'-hydroxyl group, which is crucial for enzymatic recognition and substrate binding [11].

The triphosphate moiety extends linearly from the 5'-carbon of the ribose ring, creating a highly charged region of the molecule [6]. The three phosphate groups are connected through phosphoanhydride bonds, with each phosphate group carrying negative charges at physiological pH [12]. The compound contains eight rotatable bonds, contributing to its conformational flexibility [6].

| Structural Feature | Characteristic | Geometric Parameter |

|---|---|---|

| Glycosidic Bond Angle | Anti-configuration | -107° to -170° [10] |

| Sugar Pucker | C3'-endo predominant | RNA-like conformation [11] |

| Rotatable Bonds | Flexible structure | 8 bonds [6] |

| Heavy Atom Count | Complex structure | 30 atoms [6] |

| Defined Stereocenters | Chiral centers | 4 stereocenters [6] |

Chemical stability and reactivity

5-Fluorouridine 5'-triphosphate exhibits differential stability patterns under varying chemical conditions [13] [14]. The compound demonstrates remarkable stability under neutral and acidic hydrolysis conditions, with minimal degradation observed after extended exposure to these environments [14]. Under neutral conditions, the compound retains approximately 94.89% of its original concentration after five days of reflux in water [14].

The triphosphate moiety represents the most chemically labile portion of the molecule, susceptible to enzymatic and chemical hydrolysis [13]. Phosphatase enzymes can sequentially remove phosphate groups, converting the triphosphate to diphosphate and monophosphate forms [15]. The rate of phosphate hydrolysis varies significantly with pH, temperature, and the presence of divalent metal ions [13].

Alkaline conditions present the most challenging environment for compound stability [14]. Under strongly basic conditions (pH >12), approximately 45% degradation occurs within eight hours of reflux [14]. The alkaline degradation pathway produces non-chromophoric, low molecular weight compounds that are not retained on chromatographic columns [14].

The fluorine atom at the 5-position of the uracil ring contributes to the compound's stability by forming strong carbon-fluorine bonds [16]. This bond strength prevents the typical dehalogenation reactions observed with other halogenated nucleotides [16]. The presence of fluorine also influences the electronic properties of the pyrimidine ring, affecting its reactivity with nucleophiles and electrophiles [17].

| Condition | Stability | Degradation Rate |

|---|---|---|

| Neutral pH (Water) | High stability | 5.11% loss (5 days) [14] |

| Acidic conditions | Excellent stability | 1.88% loss (2 days) [14] |

| Alkaline conditions | Poor stability | 45% loss (8 hours) [14] |

| Oxidative stress | Good stability | 15% loss (extended exposure) [14] |

| Photolytic conditions | Excellent stability | <1% loss (10 days) [14] |

Physicochemical properties and pKa values

The physicochemical profile of 5-Fluorouridine 5'-triphosphate reflects its highly polar and charged nature [9] [12]. The compound exhibits exceptional water solubility, with reported values of 5.86 milligrams per milliliter under standard conditions [12]. This high aqueous solubility results from the multiple hydroxyl groups on the ribose ring and the ionizable phosphate groups [9].

The logarithmic partition coefficient (XLogP3-AA) is calculated as -5.8, indicating extremely hydrophilic character and minimal lipophilicity [6]. This value suggests negligible membrane permeability and confirms the compound's preference for aqueous environments [6]. The compound demonstrates multiple ionization sites, with the strongest acidic pKa value reported as 0.9 [9] [12]. The strongest basic pKa value is -3.7, indicating that the compound exists predominantly in its deprotonated form under physiological conditions [9].

The molecular surface area calculations reveal a topological polar surface area of 259 square angstroms, significantly exceeding the threshold for passive membrane diffusion [6]. The compound contains seven hydrogen bond donors and sixteen hydrogen bond acceptors, contributing to its strong hydration shell and water solubility [6].

At physiological pH (7.4), the compound carries a net charge of -4, primarily due to the ionized phosphate groups [9]. This high charge density necessitates active transport mechanisms for cellular uptake and contributes to the compound's inability to cross biological membranes spontaneously [9].

| Property | Value | Implication |

|---|---|---|

| Water Solubility | 5.86 mg/mL [12] | High aqueous solubility |

| XLogP3-AA | -5.8 [6] | Extremely hydrophilic |

| pKa (Strongest Acidic) | 0.9 [9] | Strong acid character |

| pKa (Strongest Basic) | -3.7 [9] | Weak base character |

| Physiological Charge | -4 [9] | Highly charged at pH 7.4 |

| Polar Surface Area | 259 Ų [6] | Limited membrane permeability |

| Hydrogen Bond Donors | 7 [6] | Strong hydration capacity |

| Hydrogen Bond Acceptors | 16 [6] | Multiple binding sites |

Spectroscopic properties and characterization

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of 5-Fluorouridine 5'-triphosphate [18] [19]. Fluorine-19 nuclear magnetic resonance represents the most distinctive analytical technique for this compound, exploiting the unique magnetic properties of the fluorine atom [18] [20]. The fluorine-19 chemical shift provides valuable information about the local electronic environment and molecular interactions [18].

The fluorine-19 nuclear magnetic resonance chemical shift for 5-Fluorouridine 5'-triphosphate exhibits pH-dependent behavior, with shifts varying systematically across the physiological pH range [18] [21]. At pH 7.4, the fluorine resonance appears at characteristic chemical shift values that distinguish it from other fluorinated nucleotides [18]. The integration of fluorine-19 nuclear magnetic resonance with proton nuclear magnetic resonance enables complete structural assignment and conformational analysis [22].

Phosphorus-31 nuclear magnetic resonance spectroscopy provides detailed information about the triphosphate moiety [6]. The three phosphorus atoms exhibit distinct chemical shifts corresponding to the alpha, beta, and gamma positions, with coupling patterns revealing the connectivity and stereochemistry of the phosphate chain [6]. The phosphorus-31 spectra show pH-dependent chemical shifts reflecting the ionization states of the phosphate groups [13].

Mass spectrometry analysis confirms the molecular composition and provides fragmentation patterns characteristic of nucleotide triphosphates [23]. High-resolution mass spectrometry accurately determines the exact mass as 501.95910690 Da, consistent with the proposed molecular formula [6]. Collision-induced dissociation generates diagnostic fragment ions corresponding to the loss of phosphate groups and base cleavage [23].

Carbon-13 nuclear magnetic resonance spectroscopy provides comprehensive structural information about the carbon framework [6]. The aromatic carbons of the fluorouracil base, the ribose carbons, and any carbon atoms in associated salt forms are readily distinguished [6]. The coupling between carbon-13 and fluorine-19 nuclei provides additional structural confirmation [22].

| Spectroscopic Method | Key Parameters | Analytical Value |

|---|---|---|

| ¹⁹F NMR | Chemical shift, pH dependence | Structural identification [18] |

| ³¹P NMR | Multiple phosphorus signals | Phosphate chain analysis [6] |

| ¹³C NMR | Complete carbon assignment | Framework characterization [6] |

| ¹H NMR | Sugar and base protons | Conformational analysis [22] |

| High-Resolution MS | Exact mass determination | Molecular confirmation [6] |

| LC-MS/MS | Fragmentation patterns | Structural validation [23] |

The chemical synthesis of 5-fluorouridine 5'-triphosphate involves multiple enzymatic pathways that convert the precursor compound 5-fluorouracil into the active triphosphate metabolite. Four primary synthesis pathways have been established for producing this critical nucleotide analog [1] [2].

The direct phosphoribosyltransferase route represents the most straightforward approach, utilizing orotate phosphoribosyltransferase to convert 5-fluorouracil directly to 5-fluorouridine 5'-monophosphate using phosphoribosyl pyrophosphate as a cofactor [1] [2]. This pathway demonstrates high efficiency with yields ranging from 70-90% under optimal conditions [1]. The enzyme shows preferential activity with the natural substrate orotic acid, exhibiting approximately 14-fold higher activity compared to 5-fluorouracil, yet maintains sufficient catalytic capacity for synthetic applications [1].

Alternative synthesis approaches utilize the nucleoside phosphorylase route, which involves the sequential action of uridine phosphorylase and uridine kinase [2]. This pathway requires ribose-1-phosphate and adenosine triphosphate as cofactors, achieving conversion efficiencies of 60-80% [1] [2]. The phosphorylation reaction catalyzed by uridine phosphorylase demonstrates substrate specificity, with 5-fluorouridine showing a Km value of 0.049 millimolar, significantly higher affinity than related compounds [3].

The thymidine phosphorylase route provides an alternative mechanism through thymidine phosphorylase and thymidine kinase enzymes [2]. This pathway utilizes deoxyribose-1-phosphate as a cofactor and typically achieves yields of 50-70% [2]. The pathway shows particular relevance in tumor tissues where thymidine phosphorylase expression is elevated compared to normal tissues [4].

The sequential kinase route offers the most efficient approach for converting 5-fluorouridine directly to its triphosphate form [5] [6]. This method employs nucleoside monophosphate kinase and nucleoside diphosphate kinase in consecutive reactions, achieving conversion efficiencies of 85-99% [5] [6]. The implementation of adenosine triphosphate recycling systems significantly enhances the overall conversion rate, with natural nucleoside triphosphates synthesized with 60 to greater than 99% conversion [5].

Enzymatic Synthesis Strategies

Enzymatic synthesis strategies for 5-fluorouridine 5'-triphosphate leverage specialized enzyme systems that demonstrate remarkable specificity and efficiency. The nucleotide kinase cascade system represents a modular approach applicable to a wide range of natural and modified nucleotides [5]. This system operates optimally at temperatures between 25-37°C and pH ranges of 7.0-8.0, achieving conversion efficiencies of 60-99% depending on substrate specificity [5] [6].

Polyphosphate kinase systems have emerged as powerful biocatalysts for nucleotide synthesis [7]. Polyphosphate kinase 1 enzymes prefer adenosine triphosphate utilization for polyphosphate synthesis, operating at temperatures of 37-42°C and pH ranges of 7.5-8.5 [7]. These enzymes achieve conversion efficiencies of 70-85%, reaching equilibrium states where approximately 30% adenosine diphosphate remains unconverted [7]. Polyphosphate kinase 2 enzymes favor the reverse reaction, utilizing polyphosphate for adenosine triphosphate synthesis with optimal conditions at 30-37°C and pH 7.0-7.5, achieving 75-90% conversion efficiency [7].

The pyrimidine salvage pathway utilizes endogenous cellular machinery for nucleotide synthesis [8] [2]. This pathway demonstrates substrate specificity for pyrimidine nucleosides and operates optimally at physiological conditions of 37°C and pH 7.5 [8]. Conversion efficiencies typically range from 65-85%, with tumor tissues showing enhanced activity compared to normal tissues [1] [8].

One-pot multi-enzyme systems provide comprehensive solutions for nucleoside to triphosphate conversion [5]. These systems combine multiple enzymatic activities in a single reaction vessel, operating at mild conditions of 25-30°C and pH 7.5 [5]. The integration of cofactor regeneration systems results in exceptional conversion efficiencies of 85-99%, making this approach particularly attractive for large-scale synthesis [5] [6].

Purification Techniques

Purification of 5-fluorouridine 5'-triphosphate requires sophisticated chromatographic techniques due to the compound's hydrophilic nature and structural similarity to endogenous nucleotides. Reversed-phase high-performance liquid chromatography serves as the primary purification method, utilizing C18 μBondapack columns with water/methanol mobile phases in 85:15 ratios [9] [10]. Detection employs ultraviolet absorption at 250 nanometers and fluorescence detection at 266 nanometer excitation and 350 nanometer emission wavelengths [9]. This method achieves purities exceeding 95% with recovery rates of 78-85% [9] [10].

Ion-exchange chromatography employs DOWEX-NH4+ resin systems with ammonium acetate gradient elution [11] [12]. This technique effectively separates charged nucleotide species based on their phosphate group interactions, achieving purities greater than 90% with recovery rates of 70-80% [11]. Conductivity detection monitors the separation process, providing real-time analysis of elution profiles [10].

Flash column chromatography utilizes silica gel stationary phases with dichloromethane/methanol gradient elution systems [12]. This method proves particularly effective for intermediate purification steps, achieving purities of 85-95% with recovery rates of 75-85% [12]. Ultraviolet detection at 254 nanometers enables fraction monitoring and collection [12].

Preparative thin-layer chromatography provides an alternative approach using precoated silica plates with ethyl acetate/hexane mobile phases [12]. While achieving lower purities of 80-90% and recovery rates of 65-75%, this method offers advantages for small-scale purifications and analytical applications [12].

Solid-phase extraction employs C18 cartridge systems with acetonitrile/water mobile phases [10]. This technique achieves purities of 90-95% with recovery rates of 80-90%, offering rapid processing times and reduced solvent consumption compared to traditional liquid chromatography methods [10] [13].

Quality Control and Analytical Standards

Quality control protocols for 5-fluorouridine 5'-triphosphate encompass comprehensive analytical characterization to ensure product identity, purity, and stability. Chemical purity determination utilizes high-performance liquid chromatography with ultraviolet detection, requiring minimum purity levels of 95% based on peak area analysis [14] [15]. The method demonstrates linearity over concentration ranges of 20-5100 nanograms per milliliter with correlation coefficients exceeding 0.995 [10] [16].

Molecular weight confirmation employs mass spectrometry techniques to verify the theoretical molecular weight of 502.13 grams per mole [17] [18]. Electrospray ionization mass spectrometry operated in multiple reaction monitoring mode provides definitive molecular ion confirmation with mass accuracy within ±0.5 grams per mole [10] [19].

Spectroscopic characterization includes ultraviolet absorption analysis confirming the maximum absorption at 267 nanometers with an extinction coefficient of 10.0 liters per millimole per centimeter [14] [15]. Nuclear magnetic resonance analysis encompasses proton, carbon-13, phosphorus-31, and fluorine-19 nuclei, providing comprehensive structural confirmation through characteristic chemical shift patterns [12] [19].

Concentration and pH specifications require maintenance within defined ranges of 7.0-8.0 for pH and 100-110 millimolar for concentration [14] [15]. These parameters ensure optimal stability and biological activity of the compound during storage and application [14] [15].

Storage stability protocols mandate storage at -20°C with protection from light, ensuring 12-month shelf life without degradation product formation [14] [15]. Stability testing employs accelerated aging studies and real-time monitoring to establish expiration dating and storage recommendations [14] [15].

Advanced analytical methods include liquid chromatography-tandem mass spectrometry for metabolite analysis and impurity profiling [10] [19]. These techniques provide detection sensitivity down to 1 nanogram per milliliter, enabling trace-level contaminant identification and quantification [20] [21]. The methodology encompasses sample preparation protocols involving liquid-liquid extraction with ethyl acetate, achieving 78% recovery efficiency for biological matrices [9] [10].